2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide
CAS No.: 1156724-74-1
Cat. No.: VC2913140
Molecular Formula: C13H16Cl2N2O
Molecular Weight: 287.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156724-74-1 |
|---|---|
| Molecular Formula | C13H16Cl2N2O |
| Molecular Weight | 287.18 g/mol |
| IUPAC Name | 2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C13H16Cl2N2O/c14-10-6-3-7-11(15)13(10)17-12(18)8-16-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18) |
| Standard InChI Key | BDRACAOSGRKWES-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC(=O)NC2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | C1CCC(C1)NCC(=O)NC2=C(C=CC=C2Cl)Cl |
Introduction
2-(Cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide is a synthetic organic compound belonging to the class of amides. It features a cyclopentyl amino group and a dichlorophenyl moiety, which suggests potential biological activity and utility in medicinal chemistry. This compound is of interest due to its structural characteristics, which may confer specific pharmacological properties.
Synthesis Methods
| Method | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Cyclopentylamine, 2,6-Dichlorophenylacetyl Chloride | Basic Conditions |
| Acylation Reaction | Cyclopentylamine, 2,6-Dichlorophenylacetic Acid | Acidic Conditions |
Potential Applications
2-(Cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide is considered a pharmaceutical intermediate, which means it is used in the synthesis of active pharmaceutical ingredients. Its structural features suggest potential applications in developing therapeutic agents, particularly those affecting signaling pathways involved in pain perception, inflammation, or other physiological processes.
Safety Considerations
Reactions involving this compound should be conducted with appropriate safety measures due to the presence of chlorine substituents and potential toxicity associated with amines. This includes using protective equipment and ensuring proper ventilation during synthesis and handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume